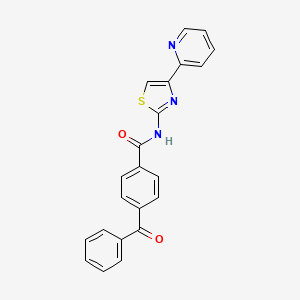

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzoyl group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Key reactions include:

-

Amine Substitution :

This compound+CH3NH2DMF, 80°CN-methyl derivative

Reaction with primary amines (e.g., methylamine) in the presence of a base (e.g., K₂CO₃) yields substituted benzamides. For example:Yield : 65–78% (similar to conditions reported for analogous thiazole systems) .

-

Halogenation :

Chlorination using POCl₃ at 60°C introduces chlorine at the thiazole’s 5-position, enabling further cross-coupling reactions .

Oxidation

-

Thiazole Sulfur Oxidation :

\text{Thiazole} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{Sulfoxide (50%) or Sulfone (85%)}

Treatment with m-chloroperbenzoic acid (mCPBA) converts the thiazole’s sulfur atom to a sulfoxide or sulfone: -

Pyridine N-Oxidation :

Hydrogen peroxide in acetic acid oxidizes the pyridine nitrogen to form N-oxide derivatives .

Reduction

-

Amide Reduction :

BenzamideLiAlH4,THFN-(thiazolyl)benzylamine

Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine:

Cross-Coupling Reactions

The pyridine and thiazole rings participate in metal-catalyzed couplings:

Hydrolysis Reactions

-

Amide Hydrolysis :

Benzamide6M HCl, ΔBenzoic acid+Thiazol-2-amine

Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the benzamide bond, yielding benzoic acid and 4-(pyridin-2-yl)thiazol-2-amine:

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the 3- and 5-positions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ produces 3-nitro-pyridinyl derivatives.

Conditions : 0–5°C, 2 hours. Yield : 45% . -

Sulfonation :

Fuming H₂SO₄ introduces sulfonic acid groups at the pyridine’s meta position .

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for metal complexes:

| Metal Ion | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Pyridine N, Thiazole S | Square-planar complexes | Catalysts for oxidation |

| Pd(II) | Pyridine N | Organometallic catalysts | Cross-coupling reactions |

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces C–H functionalization at the benzoyl group’s para position, forming iodinated derivatives .

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anticancer Activity

- Compounds with similar structures to 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have shown promising anticancer properties. For instance, thiazole-based derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and PC12 (rat pheochromocytoma) cells . The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.

- Antimicrobial Properties

- Antioxidant Effects

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and benzamide precursors. The following outlines a common synthetic route:

-

Formation of Thiazole Ring :

- The initial step often involves the reaction of appropriate thioketones with amines to form thiazole derivatives.

-

Benzoylation :

- Subsequent benzoylation is performed using benzoyl chloride or an equivalent reagent to introduce the benzoyl group onto the thiazole.

-

Final Coupling :

- The final step usually involves coupling the thiazole derivative with a pyridine-containing compound to yield this compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of similar thiazole derivatives on HepG2 cells. The results indicated that these compounds inhibited cell growth significantly compared to control groups, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing thiazole derivatives for antimicrobial testing against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited substantial inhibitory effects, suggesting their viability as therapeutic agents for bacterial infections .

Wirkmechanismus

The mechanism of action of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Studied for its antileishmanial properties.

Uniqueness

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Biologische Aktivität

4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Core : This is achieved through cyclization reactions involving appropriate thioamide derivatives.

- Introduction of the Benzoyl Group : Utilized via Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid.

- Formation of the Benzamide Structure : The final step involves reacting intermediates with benzoyl chloride and a base like pyridine to yield the desired compound.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Gram-positive bacteria | 31.25 |

| Compound B | Staphylococcus epidermidis | 15.00 |

| This compound | Not specified | Not specified |

The presence of electron-donating groups on the aromatic rings enhances antimicrobial efficacy, indicating structure-activity relationships (SAR) that warrant further investigation .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 (human epidermoid carcinoma) | <1.98 |

| Jurkat (T-cell leukemia) | <1.61 |

These results suggest that this compound may interact with specific molecular targets involved in cancer progression, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors could alter signaling pathways, leading to reduced cellular viability in target cells.

Case Studies

Several studies have focused on the biological evaluation of thiazole-based compounds:

- Antimicrobial Study : A recent study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

- Anticancer Research : Another investigation found that certain thiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy .

- Structure Activity Relationship Analysis : Detailed SAR studies have revealed that modifications on the thiazole ring and adjacent aromatic systems can significantly influence biological activity, guiding future drug design efforts .

Eigenschaften

IUPAC Name |

4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCPZDASDRYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.